1-(4-Fluorophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)ethanone
Description
This compound features a 4-fluorophenyl group linked via a thioether bridge to a thiazole ring, which is further substituted with a 2-(indolin-1-yl)-2-oxoethyl moiety.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2S2/c22-16-7-5-15(6-8-16)19(25)13-28-21-23-17(12-27-21)11-20(26)24-10-9-14-3-1-2-4-18(14)24/h1-8,12H,9-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTKPDDBURWTEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)SCC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a fluorophenyl group , a thiazole moiety , and an indolinyl group . The presence of the fluorine atom enhances lipophilicity, which may influence its pharmacokinetic properties.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity. It has been linked to the induction of apoptosis in cancer cell lines, particularly through the modulation of key signaling pathways.
- Enzyme Inhibition : The thiazole component is known for its ability to inhibit specific enzymes, which could be beneficial in various therapeutic contexts.
Table 1: Summary of Biological Activities
The mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : The compound may trigger both extrinsic and intrinsic apoptotic pathways, leading to cell death in malignant cells.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress, further promoting apoptosis in cancer cells.
- Signaling Pathway Modulation : It is suggested that the compound affects Notch and AKT signaling pathways, which are crucial for cell survival and proliferation .
Case Studies
Several studies have investigated the biological activity of compounds structurally related to this compound:
- Study on Apoptosis in Breast Cancer Cells :
- Thiazole Derivatives as Anticancer Agents :
Comparison with Similar Compounds
Structural Analogs with Aromatic Substituent Variations
The 4-fluorophenyl group in the target compound distinguishes it from analogs with other halogenated or substituted aromatic rings. For example:
- 1-(4-Chlorophenyl)-4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one (THPA6) () demonstrated potent analgesic activity, suggesting that halogenated aryl groups enhance bioactivity. The fluorophenyl group in the target compound may improve metabolic stability compared to chlorophenyl analogs .
- 4-(2-(2-((2-(2-(1-(4-Fluorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (24) () showed carbonic anhydrase inhibition, highlighting the role of fluorophenyl groups in enzyme targeting .
Table 1: Aromatic Substituent Comparison
| Compound Name | Aromatic Group | Bioactivity | Reference |
|---|---|---|---|
| Target Compound | 4-Fluorophenyl | Not reported | - |
| THPA6 | 4-Chlorophenyl | Analgesic (potent) | |
| Compound 24 | 4-Fluorophenyl | CA inhibition |
Heterocyclic Core Modifications
The thiazole ring in the target compound is a common feature in bioactive molecules. Comparisons include:
- Thiadiazole derivatives (): 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one exemplifies how heterocycle substitution (thiadiazole vs. thiazole) modulates physicochemical properties .
Table 2: Heterocyclic Variations
| Compound Name | Heterocycle | Activity/Property | Reference |
|---|---|---|---|
| Target Compound | Thiazole | - | - |
| 5l (Benzothiazole-piperazine) | Benzothiazole | Anticancer (potential) | |
| Compound | Thiadiazole | Structural analog |
Linkage and Functional Group Comparisons
The thioether (-S-) linkage in the target compound contrasts with hydrazone, sulfonamide, or ether linkages in analogs:
- Hydrazone-linked thiazoles (): THPA6’s hydrazone group contributed to analgesic activity, whereas thioether linkages (as in the target) may enhance stability .
- Sulfonamide derivatives (): Compounds like 24 utilized sulfonamide groups for enzyme inhibition, while the target’s thioether may alter binding kinetics .
Indole/Indoline Derivatives
The indolin-1-yl moiety in the target compound is structurally related to:
- Indolyl-3-ethanone-α-thioethers (): Compounds such as 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone exhibited antimalarial activity (pIC50 = 8.21), outperforming chloroquine. The indolin-1-yl group in the target may similarly enhance pharmacokinetics .
- Indolyl-thiazole methanones (): Derivatives like (1-allyl-1H-indol-3-yl)(thiazol-2-yl)methanone (93% yield) highlight synthetic feasibility of indole-thiazole hybrids .
Table 3: Pharmacological Activities of Indole Derivatives
| Compound Name | Activity | pIC50/IC50 | Reference |
|---|---|---|---|
| Target Compound | Not reported | - | - |
| Compound | Antimalarial | 8.21 (pIC50) | |
| Chloroquine (standard) | Antimalarial | 7.55 (pIC50) |
Physicochemical Properties
While direct data for the target compound are lacking, analogs provide insights:
- Molecular weight : Benzothiazole-piperazine derivatives () range from 490–593 Da, comparable to the target’s estimated molecular weight (~450–500 Da) .
- Solubility: Thiazole derivatives with fluorophenyl groups () typically exhibit moderate solubility in ethanol, suggesting similar behavior for the target .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
